molecular formula C9H6N2O3 B1358050 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 37937-62-5

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1358050
CAS RN: 37937-62-5
M. Wt: 190.16 g/mol
InChI Key: FBWZBUNNSOZSSJ-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, often involves the use of nitrogen- and oxygen-containing scaffolds . The exact method of synthesis can vary depending on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

1,2,4-Oxadiazoles, including 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, can undergo various chemical reactions . The exact reactions and their mechanisms can depend on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has a molecular weight of 190.16 g/mol . Its physical and chemical properties can be determined using various techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Mechanism of Action

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: (referred to as “oxadiazole” hereafter) interacts with specific molecular targets within the biological system. While the exact targets may vary depending on the specific context (e.g., bacterial, viral, or other), oxadiazoles are known to have anti-infective properties. These compounds have been investigated for their activity against bacteria, viruses, and parasites . The primary targets likely involve enzymes, receptors, or other cellular components crucial for the survival and replication of pathogens.

Safety and Hazards

The safety and hazards associated with 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid can depend on various factors, including its specific physical and chemical properties, how it is handled and stored, and the specific conditions under which it is used .

Future Directions

The future directions for research on 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid and related compounds could include further studies on their synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the exploration of new chemical reactions, and the investigation of their potential uses in various fields .

properties

IUPAC Name

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWZBUNNSOZSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618270
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37937-62-5
Record name 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reported crystal structure of 5-Phenyl-1,2,4-oxadiazole-3-carboxamide in understanding the formation of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid?

A1: The research paper elucidates the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, where 5-Phenyl-1,2,4-oxadiazole-3-carboxamide is identified as a key intermediate []. By determining the crystal structure of this intermediate using X-ray analysis, the researchers were able to confirm its structure and, consequently, deduce the final product of the reaction to be 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid []. This understanding of the reaction pathway and the involved intermediates is crucial for further investigations into potentially synthesizing and utilizing 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid.

Q2: Are there any potential applications of the described synthesis pathway in a broader context?

A2: While the research primarily focuses on the structural confirmation of the intermediate, the described synthesis pathway starting from 3-amino-4-benzoylfurazan and utilizing potassium ethoxide could potentially be explored for its applicability in synthesizing similar heterocyclic compounds []. Further research would be needed to investigate the feasibility and efficiency of this pathway for broader applications in organic synthesis.

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